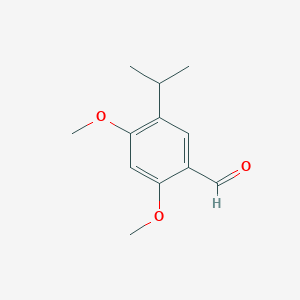

5-Isopropyl-2,4-dimethoxybenzaldehyde

CAS No.:

Cat. No.: VC18721077

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O3 |

|---|---|

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | 2,4-dimethoxy-5-propan-2-ylbenzaldehyde |

| Standard InChI | InChI=1S/C12H16O3/c1-8(2)10-5-9(7-13)11(14-3)6-12(10)15-4/h5-8H,1-4H3 |

| Standard InChI Key | DKNBFMRTFISQTL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C=C(C(=C1)C=O)OC)OC |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structure includes:

-

Aldehyde group: Positioned at the 1 position of the benzene ring.

-

Methoxy groups: At the 2 and 4 positions, contributing to electron-donating effects.

-

Isopropyl group: At the 5 position, introducing steric bulk and hydrophobicity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| SMILES | CC(C)C1=C(C=C(C(=C1)C=O)OC)OC | |

| InChI | InChI=1S/C12H16O3/c1-8(2)10-5-9(7-13)11(14-3)6-12(10)15-4/h5-8H,1-4H3 |

Synthesis and Purification

Synthetic Routes

The synthesis of 5-isopropyl-2,4-dimethoxybenzaldehyde involves multi-step strategies:

Alkylation and Demethylation

-

Starting Material: Veratrole (2,4-dimethoxybenzene) or similar methoxy-substituted aromatics.

-

Friedel-Crafts Alkylation: Introduce the isopropyl group at the 5 position using isopropyl halides and Lewis acids (e.g., AlCl₃) .

-

Oxidation: Convert the alkylated benzene derivative to the aldehyde (e.g., via Swern oxidation or CrO₃-based methods).

Alternative Methods

-

Metal Salt Formation: Alkylation of metal salts (e.g., sodium or potassium salts of 2-hydroxy-5-methoxy benzaldehyde derivatives) to avoid distillation steps, as described in patents for similar compounds .

Purification Techniques

-

Chromatography: Column chromatography (silica gel) or preparative HPLC to isolate the aldehyde from by-products.

-

Crystallization: Recrystallization from ethanol or ethyl acetate to achieve high purity .

Chemical Reactivity and Applications

Condensation Reactions

The aldehyde group participates in nucleophilic additions and condensations:

For example, the aldol condensation of 2,5-dimethoxybenzaldehyde with acetone yields 1,5-bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one (56–82% yield) . Similar reactivity is anticipated for 5-isopropyl-2,4-dimethoxybenzaldehyde.

Crystallographic and Structural Insights

Crystal Packing

Dimethoxybenzaldehydes often form planar structures with intermolecular hydrogen bonding. For 5-isopropyl-2,4-dimethoxybenzaldehyde, the isopropyl group may induce:

-

Steric Hindrance: Reduced planarity compared to smaller substituents.

-

Hydrogen Bonding: Aldehyde group interactions with methoxy oxygens or solvent molecules .

Comparative Data

| Compound | Crystal System | Space Group | Key Features | Source |

|---|---|---|---|---|

| 2,4-Dimethoxybenzaldehyde | Monoclinic | P2₁/c | Planar structure, intermolecular H-bonds | |

| 3,5-Dimethoxybenzaldehyde | Monoclinic | P2₁/c | Similar packing patterns |

Research Gaps and Future Directions

-

Biological Activity: Systematic testing for antifungal, anticancer, or HSP90 inhibition properties.

-

Physical Properties: Experimental determination of melting point, solubility, and spectroscopic data.

-

Industrial Synthesis: Optimization of alkylation and purification steps for scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume